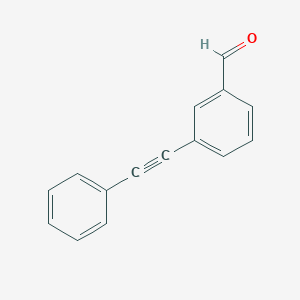

3-Phenylethynyl-benzaldehyde

Overview

Description

3-Phenylethynyl-benzaldehyde (PEB) is an organic compound belonging to the family of aromatic aldehydes. It is a colorless liquid, with a distinct sweet odor, and is used in a variety of applications, including as a flavoring agent, a fragrant additive, and an intermediate in the synthesis of other compounds. PEB is also used as an analytical reagent for the determination of certain metals, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis of 3-Phenyl-2-Naphthols and 2-Hydroxy-3-Phenyl-1,4-Naphthoquinones : A study by Martínez et al. (2005) highlighted that 2-(2-oxo-3-phenylpropyl)benzaldehydes serve as efficient starting materials for synthesizing these compounds (Martínez et al., 2005).

Benzaldehyde Oxidation for Bio-Oil Surrogate Formulations : Namysl et al. (2020) discovered that benzaldehyde oxidation produces CO, CO2, and phenol, indicating its use in bio-oil surrogate formulations (Namysl et al., 2020).

Facile Synthesis of Favelines : Oh et al. (2010) showed that Pt-catalyzed hydrative cyclization of 2-enynylbenzaldehydes is a promising method for synthesizing favelines with excellent stereoselectivity (Oh et al., 2010).

Formation of Benzaldehyde from Phenylacetaldehyde : Chu and Yaylayan (2008) found that benzaldehyde formation is primarily driven by free radical-induced oxidative cleavage, with phenylpyruvic acid as an efficient precursor under nonoxidative conditions (Chu & Yaylayan, 2008).

Benzyl Alcohol to Benzaldehyde Conversion : Iraqui et al. (2020) reported that NiFe2O4 nanoparticles effectively convert benzyl alcohol to benzaldehyde under mild conditions, serving as a reusable catalyst in industrial applications (Iraqui et al., 2020).

Enzyme Catalysed Asymmetric C–C-Bond Formation : Kühl et al. (2007) developed a reactor concept for asymmetric synthesis with high productivity and purity, minimizing enzyme consumption (Kühl et al., 2007).

Safety and Hazards

When handling 3-Phenylethynyl-benzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Benzaldehyde derivatives have been reported to have significant interactions with various biological targets .

Mode of Action

3-Phenylethynyl-benzaldehyde is involved in the synthesis of isoxazoles . It undergoes a metal-free benzannulation reaction with alkynes in the presence of Brønsted acid under microwave irradiation to give 2,3-disubstituted naphthalenes . This reaction is tolerant of bulky substituents and exhibits high regioselectivity .

Biochemical Pathways

The compound’s involvement in the synthesis of isoxazoles suggests it may influence pathways where these heterocyclic compounds play a role .

Pharmacokinetics

The compound is reported to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Its role in the synthesis of isoxazoles and naphthalenes suggests it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the benzannulation reaction it undergoes is performed under microwave irradiation .

Biochemical Analysis

Cellular Effects

Benzaldehydes, a group of compounds to which 3-Phenylethynyl-benzaldehyde belongs, have been shown to disrupt cellular antioxidation systems in fungi, effectively inhibiting fungal growth .

Molecular Mechanism

It is known that benzaldehydes can disrupt cellular antioxidation systems, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQKWJANJYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389797 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115021-39-1 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

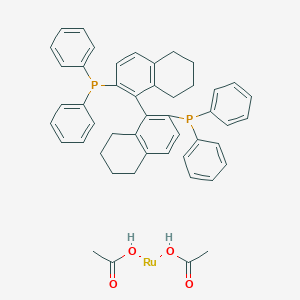

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)